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molecular formula C15H12ClNO4 B8346577 3-{(4-Chloro-2-methoxybenzoyl)amino}benzoic acid

3-{(4-Chloro-2-methoxybenzoyl)amino}benzoic acid

Cat. No. B8346577
M. Wt: 305.71 g/mol
InChI Key: MADVHICOBZUKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06323202B1

Procedure details

TBTU (4.73 g, 14.7 mmol) was added to a solution of 3-{(4-chloro-2-methoxybenzoyl)amino}benzoic acid (4.50 g, 14.7 mmol), N,O-dimethylhydroxylamine hydrochloride (1.72 g, 17.7 mmol) and i-Pr2NEt (7.60 g, 58.9 mmol) in DMF (29 mL) at 25°. The reaction mixture was stirred at 25° for 2.5 h. The mixture was diluted with EtOAc (200 mL). The resulting solution was successively washed with aqueous 1 N HCl (2×75 mL), water (2×75 mL), aqueous saturated NaHCO3 (2×75 mL) and brine (75 mL), then dried (MgSO4), filtered and concentrated under reduced pressure to give the corresponding N-methoxy-N-methylbenzamide of formula 6 (4.32 g, 84% yield) as a white solid:
Name
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN([C:4]([O:8]N1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.Cl[C:24]1[CH:41]=[CH:40][C:27]([C:28]([NH:30][C:31]2C=C(C=CC=2)C(O)=O)=[O:29])=[C:26](OC)[CH:25]=1.Cl.CNOC.CCN(C(C)C)C(C)C>CN(C=O)C.CCOC(C)=O>[CH3:4][O:8][N:30]([CH3:31])[C:28](=[O:29])[C:27]1[CH:26]=[CH:25][CH:24]=[CH:41][CH:40]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.73 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)NC=2C=C(C(=O)O)C=CC2)C=C1)OC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.72 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
7.6 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
29 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was successively washed with aqueous 1 N HCl (2×75 mL), water (2×75 mL), aqueous saturated NaHCO3 (2×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CON(C(C1=CC=CC=C1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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